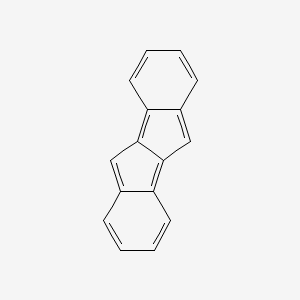
Indenoindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indenoindene is a polycyclic hydrocarbon with a unique structure that has garnered significant interest in various fields of scientific research. It is composed of fused benzene and cyclopentadiene rings, forming a rigid and planar structure. This compound is known for its stability and interesting electronic properties, making it a valuable subject of study in organic chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indenoindene can be synthesized through several methods. One common approach involves the photochemical rearrangement of 1-(1-benzocyclobutenylidene)benzocyclobutene. This method includes a 2 + 2 cycloaddition reaction, which produces this compound as a byproduct . Another synthetic route involves the pyrolysis of benzocyclobutene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of photochemical and pyrolytic processes suggests potential scalability. The simplicity and efficiency of these reactions, along with the availability of starting materials, make them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Indenoindene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s conjugated system and the presence of reactive sites on the fused rings.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different electronic and structural properties depending on the nature of the substituents .
Applications De Recherche Scientifique
Indenoindene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of indenoindene and its derivatives involves interactions with various molecular targets and pathways. For instance, in organic solar cells, this compound-based compounds act as electron donors or acceptors, facilitating charge transfer and improving the efficiency of the devices . In biological systems, the mechanism may involve binding to specific enzymes or receptors, leading to the modulation of cellular processes .
Comparaison Avec Des Composés Similaires
- Naphthalene
- Anthracene
- Phenanthrene
- Fluorene
Indenoindene’s unique structure and properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
248-58-8 |
|---|---|
Formule moléculaire |
C16H10 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
indeno[2,1-a]indene |
InChI |
InChI=1S/C16H10/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-10H |
Clé InChI |
OZEPXROCWSMGGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C4C=CC=CC4=CC3=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



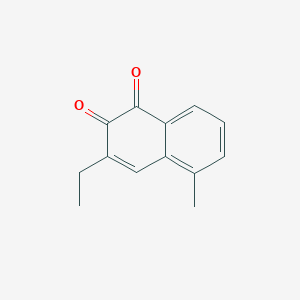

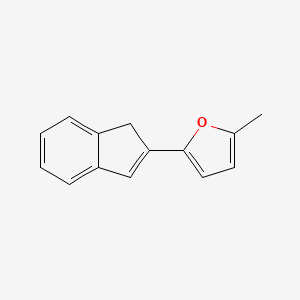
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
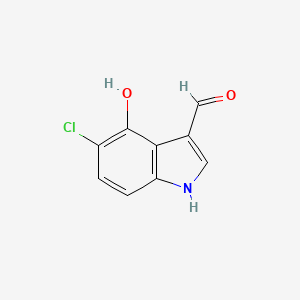

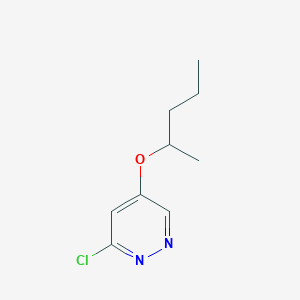

![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)

![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)

